molecular formula C14H14N2O3S B11430825 (2Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]-2H-1,4-benzothiazin-3(4H)-one

(2Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B11430825
M. Wt: 290.34 g/mol
InChI Key: HOBKNALPXGAVCI-XFXZXTDPSA-N
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Description

(2Z)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of a benzothiazine derivative with a morpholine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Compounds with similar core structures but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.

Uniqueness

The unique combination of the benzothiazine and morpholine moieties in (2Z)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE sets it apart from other compounds

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

(2Z)-2-(2-morpholin-4-yl-2-oxoethylidene)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H14N2O3S/c17-13(16-5-7-19-8-6-16)9-12-14(18)15-10-3-1-2-4-11(10)20-12/h1-4,9H,5-8H2,(H,15,18)/b12-9-

InChI Key

HOBKNALPXGAVCI-XFXZXTDPSA-N

Isomeric SMILES

C1COCCN1C(=O)/C=C\2/C(=O)NC3=CC=CC=C3S2

Canonical SMILES

C1COCCN1C(=O)C=C2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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